molecular formula C8H9N3O B13994150 4-Hydrazino-2-methoxy-benzonitrile

4-Hydrazino-2-methoxy-benzonitrile

Cat. No.: B13994150
M. Wt: 163.18 g/mol
InChI Key: LELAZBFGUJPBQA-UHFFFAOYSA-N
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Description

4-Hydrazineyl-2-methoxybenzonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of benzonitrile, featuring a hydrazine group (-NH-NH2) and a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazineyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution of the cyano group by the hydrazine group, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-Hydrazineyl-2-methoxybenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazineyl-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Hydrazineyl-2-methoxybenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazineyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the hydrazine group, making it less reactive in certain chemical transformations.

    4-Hydroxybenzonitrile: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    4-Aminobenzonitrile: Features an amino group, which can participate in different types of chemical reactions compared to the hydrazine group.

Uniqueness

4-Hydrazineyl-2-methoxybenzonitrile is unique due to the presence of both the hydrazine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-hydrazinyl-2-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-4-7(11-10)3-2-6(8)5-9/h2-4,11H,10H2,1H3

InChI Key

LELAZBFGUJPBQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NN)C#N

Origin of Product

United States

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